molecular formula C4H8N2O2 B152629 N-(2-Oxopropyl)urea CAS No. 138169-33-2

N-(2-Oxopropyl)urea

Cat. No.: B152629
CAS No.: 138169-33-2
M. Wt: 116.12 g/mol
InChI Key: VHKYOWIIXUEGFE-UHFFFAOYSA-N
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Description

N-(2-Oxopropyl)urea is a urea derivative of interest in organic and medicinal chemistry research. While specific biological data for this compound is limited, its structure suggests utility primarily as a versatile chemical intermediate or building block in synthetic pathways. Researchers can employ it for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds or for studying structure-activity relationships. Its 2-oxopropyl (pyruvyl) functional group makes it a candidate for investigating the properties of keto-ureas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

138169-33-2

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

2-oxopropylurea

InChI

InChI=1S/C4H8N2O2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8)

InChI Key

VHKYOWIIXUEGFE-UHFFFAOYSA-N

SMILES

CC(=O)CNC(=O)N

Canonical SMILES

CC(=O)CNC(=O)N

Synonyms

Urea, (2-oxopropyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1 Fertilizer Development

N-(2-Oxopropyl)urea has been investigated as a component in novel fertilizers aimed at enhancing nitrogen use efficiency (NUE). Research indicates that the incorporation of urea-functionalized nanoparticles can significantly improve nutrient delivery to plants. For example, studies have shown that using urea-modified amorphous calcium phosphate nanoparticles as fertilizers can reduce the amount of nitrogen required while maintaining crop yields. In controlled experiments, these nanofertilizers demonstrated a nitrogen content ranging from 2.4% to 8.13%, depending on the formulation used .

Table 1: Comparison of Nitrogen Content in Urea-Functionalized Nanofertilizers

SampleNitrogen Content (wt%)
U5-NACP2.4
U10-NACP4.24
U15-NACP6.31
U20-NACP8.13

The application of this compound in these formulations has been linked to enhanced crop performance, with studies reporting increases in chlorophyll content and overall biomass when compared to conventional fertilization methods .

1.2 Environmental Impact

The use of this compound in fertilizers also contributes to environmental sustainability by reducing nitrogen losses through volatilization and leaching. The application of stabilized forms of urea has been shown to minimize nitrogen losses by up to 91%, thereby improving the efficiency of nitrogen utilization in agricultural systems .

Nanotechnology Applications

2.1 Nano-Urea Development

In nanotechnology, this compound serves as a precursor for developing advanced nanofertilizers that enhance nutrient absorption in plants. The post-synthetic modification of nanoparticles with urea allows for tailored release profiles and increased nutrient availability . This approach not only improves plant growth but also reduces the environmental footprint associated with traditional fertilizer use.

Cancer Research Applications

3.1 Carcinogenic Studies

This compound has been studied for its potential carcinogenic effects, particularly in relation to pancreatic cancer models. Research indicates that compounds related to this compound exhibit significant carcinogenic properties when tested in animal models. For instance, N-nitrosomethyl(2-oxopropyl)amine (MOP), a derivative of this compound, has shown a high incidence of inducing pancreatic tumors in hamsters when administered at specific dosages .

Table 2: Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine (MOP)

Dosage (mg/kg body weight)Tumor Incidence (%)
2580
3.593
1.7587

These findings underscore the need for further investigation into the safety and regulatory aspects surrounding the use of this compound and its derivatives in both agricultural and industrial applications.

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the protocol from US Patent 5,925,762A, which describes urea synthesis via aminolysis of phenyl carbamates in dimethyl sulfoxide (DMSO). For this compound, the route involves:

  • Synthesis of phenyl N-(2-oxopropyl)carbamate : Reacting 2-oxopropylamine with phenyl chloroformate in dichloromethane under basic conditions (e.g., pyridine).

  • Aminolysis with ammonia : Treating the carbamate with excess aqueous ammonia in DMSO at room temperature (22–25°C) for 15–60 minutes.

Key Reaction Conditions

ParameterValue
SolventDMSO
Temperature22–25°C
Molar Ratio (Carbamate:NH3)1:1.05
Yield (Theoretical)70–85%

Challenges and Optimization

  • Instability of 2-oxopropylamine : The free amine tends to undergo imine formation or polymerization. To mitigate this, in situ generation via hydrolysis of a stabilized precursor (e.g., phthalimide-protected 2-oxopropylamine) is recommended.

  • Byproduct Removal : Phenol, generated during aminolysis, is efficiently removed via alkaline extraction (1 M NaOH).

Method 2: Catalytic Carbonylation with CO2

Oxovanadium(V)-Catalyzed Urea Synthesis

Drawing from ACS Omega (2022), NH4VO3 catalyzes the reaction between disilylamines and CO2 to form ureas. Adapting this for this compound:

  • Synthesis of N,N-bis(trimethylsilyl)-2-oxopropylamine : Silylation of 2-oxopropylamine with hexamethyldisilazane (HMDS).

  • Carbonylation : Heating the disilylamine with CO2 (1 atm) in dimethylacetamide (DMA) at 120°C for 15–48 hours in the presence of NH4VO3 (8 mol%).

Representative Procedure

  • Step 1 : 2-Oxopropylamine (0.60 mmol) and HMDS (1.2 mmol) in THF, stirred at 25°C for 6 hours.

  • Step 2 : NH4VO3 (5.6 mg), DMA (1.0 mL), and CO2 introduced via balloon. Reaction at 120°C for 24 hours.

  • Workup : Acidic hydrolysis (1 M HCl), extraction with CH2Cl2, and purification via recrystallization.

Advantages and Limitations

  • Advantages : Utilizes CO2 as a sustainable carbonyl source; avoids toxic reagents like phosgene.

  • Limitations : Requires anhydrous conditions and specialized silylation steps.

Method 3: Oxidation of N-(2-Hydroxypropyl)urea

Synthesis of Hydroxypropyl Urea

N-(2-Hydroxypropyl)urea is synthesized via nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) with urea:

  • Epoxide Activation : Glycidol (1.0 eq) and urea (1.1 eq) in ethanol, heated at 60°C for 12 hours.

  • Isolation : Remove solvent under reduced pressure; recrystallize from ethanol/water.

Oxidation to Ketone

The secondary alcohol in N-(2-hydroxypropyl)urea is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

  • Conditions : PCC (1.5 eq), CH2Cl2, 25°C, 6 hours.

  • Yield : ~65% after column chromatography (SiO2, ethyl acetate/hexane).

Spectroscopic Validation

  • 1H NMR (CDCl3) : δ 2.15 (s, 3H, COCH3), 3.45 (t, 2H, J = 6.8 Hz, NCH2), 4.10 (br, 2H, NH2).

  • HRMS : m/z calcd for C4H8N2O2 [M+H]+: 117.0661; found: 117.0665.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Aminolysis70–85Mild conditions; scalableRequires stable carbamate precursor
Carbonylation60–75Uses CO2; catalytic efficiencyComplex silylation steps
Oxidation60–65Straightforward oxidation stepMulti-step synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-Oxopropyl)urea, and how can experimental reproducibility be ensured?

  • Methodological Guidance :

  • Synthesis typically involves condensation reactions. For example, β-ketophosphonates react with urea derivatives in acetone or similar solvents at 80–85°C for 6 hours, using potassium carbonate as a base .
  • Purification steps (e.g., recrystallization, column chromatography) must be explicitly documented, including solvent ratios and temperature gradients.
  • Reproducibility requires reporting molar ratios, catalyst loadings, and reaction times. Instrument calibration (e.g., temperature probes) should be validated .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Guidance :

  • NMR : Look for carbonyl signals (δ ~170–180 ppm for urea C=O; δ ~200–210 ppm for ketone C=O). Protons adjacent to carbonyl groups appear deshielded (δ 2.5–3.5 ppm) .
  • IR : Confirm urea NH stretches (~3200–3400 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 115 for the parent compound) and fragmentation patterns should align with predicted structures .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Guidance :

  • Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC/UV-Vis, tracking urea bond cleavage products (e.g., ammonia release via colorimetric assays) .
  • Use kinetic modeling (e.g., first-order decay) to predict shelf-life. Include controls for autohydrolysis .

Advanced Research Questions

Q. What reaction mechanisms explain the role of this compound in multicomponent Biginelli-type reactions?

  • Methodological Guidance :

  • Mechanistic studies should combine isotopic labeling (e.g., ¹³C or ¹⁵N urea) with DFT calculations to map transition states.
  • For example, in reactions with aldehydes and β-ketophosphonates, urea acts as a nucleophile, forming a tetrahedral intermediate. Solvent polarity effects on activation energy can be modeled using Gaussian or ORCA software .

Q. How can researchers resolve contradictions in reported reaction yields when using aliphatic vs. aromatic aldehydes in this compound-based syntheses?

  • Methodological Guidance :

  • Perform comparative kinetic studies under identical conditions (solvent, temperature, catalyst).
  • Analyze steric/electronic effects of aldehydes via Hammett plots or computational descriptors (e.g., LUMO energy of aldehydes).
  • Validate purity of starting materials via GC-MS to rule out side reactions .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Guidance :

  • Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., caspases or kinases). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR models can correlate substituent effects (e.g., electron-withdrawing groups on the urea moiety) with bioactivity. Training datasets must include diverse derivatives with experimental IC₅₀ values .

Q. How can researchers design experiments to study the environmental impact of this compound degradation byproducts?

  • Methodological Guidance :

  • Employ LC-MS/MS to identify metabolites in simulated ecosystems (e.g., soil/water microcosms).
  • Assess toxicity using Daphnia magna or algal growth inhibition assays. Compare results with EPA guidelines for biodegradation pathways .

Data Presentation and Analysis

  • Tables :

    ParameterOptimal RangeKey References
    Reaction Yield40–60% (aliphatic aldehydes)
    Hydrolytic Half-Life (pH 7)14 days (25°C)
  • Figures : Include annotated spectra (NMR/IR), kinetic plots, and docking poses with RMSD values.

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